molecular formula C8H7N3O B11917355 6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbaldehyde

6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbaldehyde

Cat. No.: B11917355
M. Wt: 161.16 g/mol
InChI Key: SYPRUPHCTBUVFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbaldehyde is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its fused ring structure, which includes both pyrrole and pyrimidine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbaldehyde typically involves multi-step reactions. One common method includes the use of microwave-assisted synthesis, which has been shown to be efficient and robust. For instance, the synthesis may start with the preparation of intermediate compounds such as ethyl 2-cyano-4,4-dimethoxybutanoate, followed by the addition of formamidine to yield 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol. This intermediate is then converted to 7H-pyrrolo[2,3-d]pyrimidin-4-ol, and finally to this compound .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of microwave-assisted synthesis is particularly advantageous in industrial settings due to its efficiency and ability to produce high yields .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound .

Scientific Research Applications

6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbaldehyde involves its interaction with molecular targets such as kinases. It acts as an inhibitor of p21-activated kinase 4 (PAK4), which is involved in various signaling pathways related to cell growth, apoptosis prevention, and cell proliferation. The compound binds to the hinge region and β-sheets of PAK4, inhibiting its activity and leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbaldehyde is unique due to its specific structure, which allows it to interact with multiple molecular targets, making it a versatile compound in medicinal chemistry. Its ability to inhibit PAK4 and other kinases sets it apart from other similar compounds .

Properties

IUPAC Name

6-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c1-5-2-6-7(3-12)9-4-10-8(6)11-5/h2-4H,1H3,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYPRUPHCTBUVFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=CN=C2N1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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